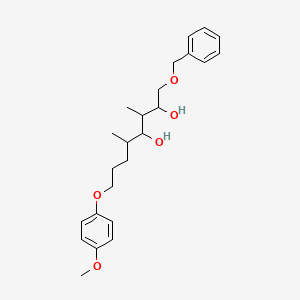
Ethyl Pyridine Sulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl Pyridine-3-sulfonate is an organic compound that belongs to the class of pyridinium salts. These compounds are known for their diverse applications in various fields, including chemistry, biology, and industry. Ethyl Pyridine-3-sulfonate is particularly notable for its role in synthetic organic chemistry due to its unique reactivity and stability.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Ethyl Pyridine-3-sulfonate can be synthesized through the reaction of pyridine-3-sulfonic acid with ethyl alcohol under acidic conditions. The reaction typically involves the use of a strong acid such as sulfuric acid to facilitate the esterification process. The reaction is carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods: In an industrial setting, the production of Ethyl Pyridine-3-sulfonate involves large-scale esterification processes. The reaction conditions are optimized to maximize yield and purity. The use of continuous reactors and advanced purification techniques ensures the efficient production of high-quality Ethyl Pyridine-3-sulfonate.
Analyse Chemischer Reaktionen
Types of Reactions: Ethyl Pyridine-3-sulfonate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert it to corresponding sulfonates.
Substitution: It can participate in nucleophilic substitution reactions, where the ethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium cyanide and sodium methoxide are commonly employed.
Major Products: The major products formed from these reactions include various sulfonate esters, sulfonic acids, and substituted pyridinium salts.
Wissenschaftliche Forschungsanwendungen
Ethyl Pyridine-3-sulfonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonate esters and as a catalyst in certain reactions.
Biology: It has been studied for its potential antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly as a precursor for active pharmaceutical ingredients.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial compounds.
Wirkmechanismus
The mechanism of action of Ethyl Pyridine-3-sulfonate involves its ability to act as a nucleophile or electrophile in chemical reactions. Its sulfonate group is highly reactive, allowing it to participate in various substitution and addition reactions. The molecular targets and pathways involved depend on the specific reaction and application, but generally, it interacts with other molecules through its sulfonate and pyridinium groups.
Vergleich Mit ähnlichen Verbindungen
Methyl Pyridine-3-sulfonate: Similar in structure but with a methyl group instead of an ethyl group.
Pyridine-3-sulfonic acid: The parent compound without the ester group.
Ethyl Pyridine-4-sulfonate: Similar structure but with the sulfonate group at the 4-position.
Uniqueness: Ethyl Pyridine-3-sulfonate is unique due to its specific reactivity and stability, which make it particularly useful in synthetic organic chemistry. Its ability to undergo a wide range of chemical reactions and its applications in various fields highlight its versatility and importance.
Eigenschaften
Molekularformel |
C7H9NO3S |
|---|---|
Molekulargewicht |
187.22 g/mol |
IUPAC-Name |
ethyl pyridine-3-sulfonate |
InChI |
InChI=1S/C7H9NO3S/c1-2-11-12(9,10)7-4-3-5-8-6-7/h3-6H,2H2,1H3 |
InChI-Schlüssel |
KRFRGDXPDWGMBC-UHFFFAOYSA-N |
Kanonische SMILES |
CCOS(=O)(=O)C1=CN=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


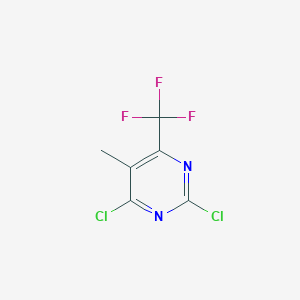
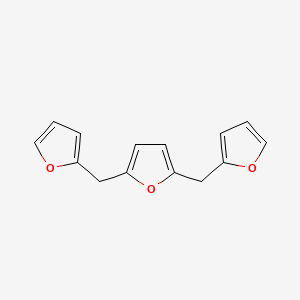
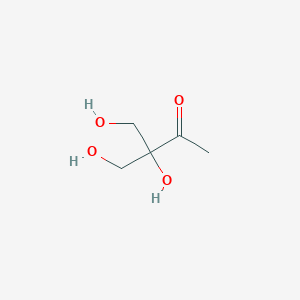
![1-Benzyl-4-[(5-benzyloxy-6-methoxy-1-indanone)-2-ylidenyl]methylpiperidine](/img/structure/B12292714.png)

![Sodium;3,4,5-trihydroxy-6-[4-hydroxy-5-(10-hydroxydecyl)-2,3-dimethoxy-6-methylphenoxy]oxane-2-carboxylate](/img/structure/B12292717.png)
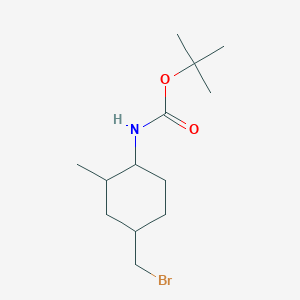
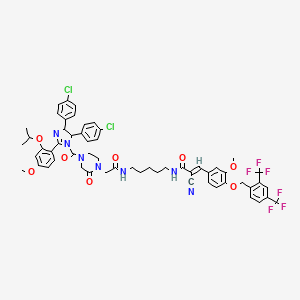
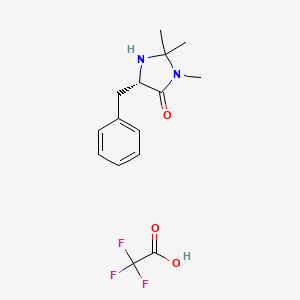
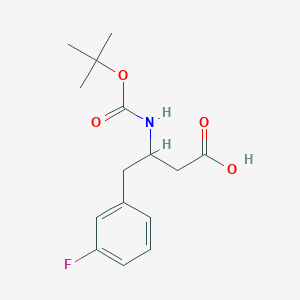
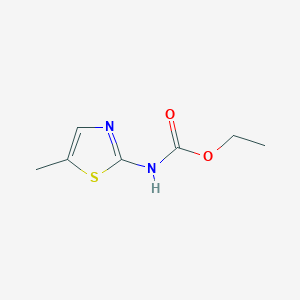
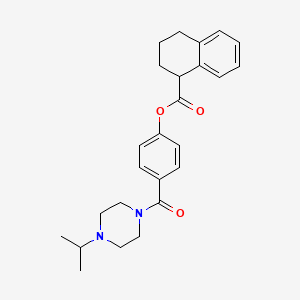
![4-[3-[tert-butyl(dimethyl)silyl]oxy-10,13-dimethyl-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]pentan-1-ol](/img/structure/B12292762.png)
